molecular formula C7H3ClFNO B3150942 4-Chloro-2-fluoro-1-isocyanatobenzene CAS No. 69922-26-5

4-Chloro-2-fluoro-1-isocyanatobenzene

Cat. No. B3150942
CAS RN: 69922-26-5
M. Wt: 171.55 g/mol
InChI Key: HHFPUBQPIUYQJW-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-1-isocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 222.6°C at 760 mmHg and a density of approximately 1.3 g/cm^3 . It is stored at room temperature .

Scientific Research Applications

Formation of Fluoro-Meisenheimer Complexes

  • Use in Fluoro-Meisenheimer Complex Formation: Research has shown that compounds like 1-chloro-2,4-dinitrobenzene can form Meisenheimer complexes with fluoride ion sources, suggesting potential applications for 4-Chloro-2-fluoro-1-isocyanatobenzene in similar reactions (Clark et al., 1985).

Building Blocks for Heterocyclic Scaffolds

  • Synthesis of Heterocyclic Scaffolds: This compound serves as a multireactive building block in heterocyclic oriented synthesis, leading to various nitrogenous cycles. Its use in synthesizing benzimidazoles, benzotriazoles, and other heterocycles highlights its significance in drug discovery (Křupková et al., 2013).

Spectrophotometric Determination

  • Role in Spectrophotometric Methods: Employed in spectrophotometric methods for determining aliphatic isocyanates in the atmosphere. It involves hydrolysis of isocyanates to amines, which then react with 1-fluoro-2,4-dinitrobenzene to form detectable derivatives (Walker & Pinches, 1979).

Fluorination of Aromatic Compounds

  • In Fluorination Processes: Studied for its potential in fluorinating aromatic compounds, where specific fluorination patterns are achieved. It's used to produce various fluorinated derivatives, critical in pharmaceutical research (Fedorov et al., 2015).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H301, H332, H315, H319, H334, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-2-fluoro-1-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFPUBQPIUYQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296873
Record name 4-Chloro-2-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69922-26-5
Record name 4-Chloro-2-fluorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69922-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 20.0 grams (0.13 mole) of 4-chloro-2-fluoroaniline in 250 ml of toluene was added dropwise a solution of 17.2 ml (0.13 mole) of trichloromethyl chloroformate in 40 ml of toluene. Upon completion of addition the reaction mixture was heated to reflux where it stirred for 16 hours. The solvent was separated from the reaction mixture by distillation to yield 21.8 grams of 4-chloro-2-fluorophenyl isocyanate as an oil. The reaction was repeated several times.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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